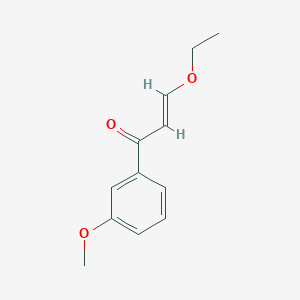

3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one

Beschreibung

3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 3-methoxyphenyl group at the ketone position and an ethoxy substituent at the β-carbon of the propenone chain. Chalcones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The ethoxy and methoxy groups in this compound likely influence its electronic properties (e.g., resonance effects), solubility, and intermolecular interactions, which are critical for its pharmacological profile .

Eigenschaften

Molekularformel |

C12H14O3 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

(E)-3-ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C12H14O3/c1-3-15-8-7-12(13)10-5-4-6-11(9-10)14-2/h4-9H,3H2,1-2H3/b8-7+ |

InChI-Schlüssel |

JZVCEODMQRPURO-BQYQJAHWSA-N |

Isomerische SMILES |

CCO/C=C/C(=O)C1=CC(=CC=C1)OC |

Kanonische SMILES |

CCOC=CC(=O)C1=CC(=CC=C1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated alcohols, alkanes.

Substitution: Halogenated or hydroxylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The biological activity of 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to generate reactive oxygen species (ROS) in cells. This leads to oxidative stress, which can induce apoptosis in cancer cells. The compound targets various molecular pathways involved in cell survival and proliferation, including the modulation of glutathione metabolism and the activation of stress response genes .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Analogues

The following table summarizes key analogues and their structural differences:

Physicochemical Properties

- Solubility : Methoxy-rich analogues (e.g., ) exhibit higher aqueous solubility than ethoxy derivatives. However, ethoxy groups may improve lipid solubility, enhancing blood-brain barrier penetration .

- Crystallinity : Hirshfeld surface analyses (e.g., ) reveal that halogen or hydroxy substituents promote stronger intermolecular interactions (e.g., hydrogen bonds), leading to higher melting points compared to alkoxy-substituted chalcones.

Biologische Aktivität

3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, is recognized for its significant biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This compound features a conjugated system that enhances its reactivity and biological interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one can be illustrated as follows:

This compound consists of an ethoxy group and a methoxy-substituted phenyl ring, contributing to its unique properties and biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one.

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study indicated that chalcones can disrupt microtubule dynamics, which is crucial for cancer cell division .

- Case Studies : In vitro tests demonstrated that this compound showed significant antiproliferative activity against human cancer cell lines such as HeLa and A549, with IC50 values indicating substantial efficacy .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 38 |

| A549 | 43 |

| MDA-MB-231 | >10 |

Antimicrobial Activity

Chalcones, including 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one, have been evaluated for their antimicrobial properties.

- Fungal Activity : A study assessed the antifungal activity against several strains, revealing that this compound exhibited moderate to high activity against dermatophytes with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 62.5 |

| Aspergillus niger | 125 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated.

- Mechanism : Research indicates that it can inhibit the production of reactive oxygen species (ROS) in neutrophils, thereby reducing inflammation .

- Case Studies : In vivo studies demonstrated that the compound significantly reduced inflammation markers in animal models, highlighting its potential as a therapeutic agent against inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is heavily influenced by their structural components.

- Substitution Effects : Electron-withdrawing groups at specific positions on the aromatic rings enhance the electrophilicity of the β-carbon, increasing reactivity towards biological targets. Conversely, electron-donating groups may reduce activity due to steric hindrance or decreased electrophilicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation. For example, dissolve equimolar amounts of 3-methoxyacetophenone and ethoxy-substituted aldehyde in ethanol, add 40% KOH, and stir at room temperature for 12–24 hours. Monitor reaction progress via TLC. Optimize yield by adjusting solvent polarity (e.g., ethanol vs. methanol) and base concentration. Purify via silica gel chromatography using dichloromethane as the eluent .

- Key Parameters : Reaction time (12–24 hrs), base strength (KOH vs. NaOH), and stoichiometric ratios (1:1 aldehyde/ketone).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Analytical Workflow :

¹H NMR : Confirm the α,β-unsaturated ketone structure via doublet peaks for vinyl protons (δ 6.8–7.5 ppm) and methoxy/ethoxy groups (δ 3.7–4.2 ppm).

¹³C NMR : Identify carbonyl carbon (δ ~190 ppm) and aromatic carbons (δ 110–160 ppm).

HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- Validation : Cross-reference data with structurally analogous chalcones (e.g., (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one) .

Q. How can researchers address low yields during purification, and what chromatographic strategies are effective?

- Troubleshooting : Low yields often arise from incomplete reaction or side-product formation.

- Step 1 : Reflux the reaction mixture to enhance kinetics.

- Step 2 : Use gradient elution (e.g., hexane:ethyl acetate 8:1 to 4:1) for column chromatography to separate polar byproducts .

- Alternative Methods : Recrystallization from ethanol or acetone for high-purity crystals.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular geometry, and what software tools are recommended?

- Protocol :

Grow crystals via slow evaporation of a saturated DCM/hexane solution.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Validate with R-factor < 0.05 .

- Case Study : The crystal structure of (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one revealed a planar enone system with dihedral angles <5° between aromatic rings, critical for non-linear optical (NLO) studies .

Q. How should researchers reconcile contradictions between computational predictions and experimental spectral data?

- Resolution Workflow :

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and IR vibrations.

Compare with experimental data; deviations >0.3 ppm in NMR suggest conformational flexibility or solvent effects.

Re-optimize computational models using solvation models (e.g., PCM) .

Q. What strategies enable selective functionalization of the enone system for derivative synthesis?

- Functionalization Pathways :

- Epoxidation : Treat with m-CPBA in DCM to form an epoxide at the α,β-unsaturated site.

- Michael Addition : React with Grignard reagents (e.g., MeMgBr) to add nucleophiles to the β-carbon .

- Monitoring : Use HPLC-MS to track reaction intermediates and confirm regioselectivity.

Q. How do substituent electronic effects influence the compound’s photophysical properties?

- Structure-Property Analysis :

- Electron-donating groups (e.g., methoxy) increase conjugation, shifting UV-Vis λmax bathochromically (e.g., from 320 nm to 350 nm).

- Quantify via TD-DFT calculations and correlate with experimental UV-Vis spectra .

- Application : Design derivatives for optoelectronic materials by tuning substituent electronic profiles.

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification .

- Emergency Measures : For skin contact, rinse with water for 15 mins; for inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.